molecular formula C10H9NaO5S B1603757 Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate CAS No. 610801-82-6

Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate

Cat. No. B1603757
CAS RN: 610801-82-6
M. Wt: 264.23 g/mol
InChI Key: YFOZOXMGDDAUFU-IPZCTEOASA-M
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Description

Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate, also known as MMS or MMSO3Na, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that contains a methoxy group and a propenone group. The compound has a molecular weight of 294.29 g/mol and a melting point of 250-260°C.

Mechanism Of Action

The mechanism of action of Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate involves the formation of a covalent bond between the sulfonate group of Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate and the amino groups of proteins or peptides. This covalent bond results in the crosslinking of the proteins or peptides, which can lead to changes in their structure and function. Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate can also act as an oxidizing agent, which can lead to the formation of reactive oxygen species (ROS) that can damage cellular components.
Biochemical and Physiological Effects:
Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as trypsin and chymotrypsin. Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate can also induce apoptosis in cancer cells by increasing the levels of ROS. In addition, Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate in lab experiments is its versatility. Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate can be used in a variety of research areas, and its crosslinking ability can be used to study the structure and function of proteins and peptides. However, one of the limitations of using Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate is its potential toxicity. Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate can generate ROS, which can damage cellular components and lead to cell death.

Future Directions

There are several future directions for the use of Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate in scientific research. One direction is the development of new methods for the synthesis of Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate and its derivatives. Another direction is the use of Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate in the study of protein-protein interactions and protein-ligand interactions. Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate can also be used in the development of new drugs that target specific proteins or peptides. Finally, the use of Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate in the study of cellular signaling pathways and oxidative stress is an area that has great potential for future research.

Scientific Research Applications

Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has also been used as a crosslinking agent for proteins and peptides. Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate is a versatile compound that can be used in a variety of research areas, including medicinal chemistry, biochemistry, and organic synthesis.

properties

IUPAC Name

sodium;3-[(E)-3-methoxy-3-oxoprop-1-enyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5S.Na/c1-15-10(11)6-5-8-3-2-4-9(7-8)16(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOZOXMGDDAUFU-IPZCTEOASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609765
Record name Sodium 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate

CAS RN

610801-82-6
Record name Sodium 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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